Decyl glycinate
Description
Decyl glycinate is a theoretical compound hypothesized to be the glycine ester of decyl alcohol (1-decanol). Glycinate esters are typically formed by conjugating glycine (an amino acid) with alcohols or fatty acids, resulting in compounds with enhanced solubility or bioactivity. These compounds leverage glycine’s biocompatibility to improve solubility, stability, or bioavailability.
Properties
IUPAC Name |
decyl 2-aminoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIETZIVEPSUWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Decyl glycinate typically involves the esterification of glycine with decanol. This can be achieved through a dehydration reaction, where glycine and decanol are heated together, often in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Decyl glycinate undergoes various chemical reactions typical of esters and amino acids. Some of the key reactions include:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and decanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Aminolysis: Reaction with amines can convert the ester into an amide.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Decyl glycinate has several scientific research applications:
Origins of Life Studies: It has been studied as a model for prebiotic membrane formation, providing insights into the origins of life on Earth.
Biochemistry: Its ability to form membranes makes it useful in studying cell membrane dynamics and interactions.
Mechanism of Action
The mechanism of action of Decyl glycinate involves its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Decyl Glycinate vs. Decyl Glucoside
Key Differences :
- Decyl glucoside is a well-documented, plant-derived surfactant with established use in "green" products. This compound, while structurally analogous (alkyl chain + hydrophilic head), remains theoretical but could offer unique advantages in drug delivery or metal chelation.
This compound vs. Potassium Cocoyl Glycinate
Key Insight : Potassium cocoyl glycinate demonstrates the efficacy of glycinate-based surfactants, suggesting this compound could similarly enhance formulations requiring mildness and biodegradability.
This compound vs. Decyl Octanoate
Key Contrast: Decyl octanoate is a nonpolar ester used in cosmetics, whereas this compound’s polar glycine head could improve water solubility for biomedical applications.
This compound vs. Metal Glycinate Chelates
Implication : this compound could mimic metal glycinates’ hydrolytic release of glycine, enabling controlled delivery of hydrophobic agents.
Q & A
Q. What experimental methods are recommended for synthesizing decyl glycinate with high purity?
this compound can be synthesized via a condensation reaction between glycine and decyl alcohol, typically catalyzed by acid or base conditions. Key steps include:
- Reaction optimization : Adjust molar ratios (e.g., 1:1.2 glycine-to-decyl alcohol) and temperature (80–100°C) to maximize yield .
- Purification : Use column chromatography or recrystallization to isolate the product, followed by characterization via NMR (to confirm glycinate’s NH and COO groups) and mass spectrometry (to verify molecular weight).
- Purity assessment : Employ HPLC with UV detection at 210–220 nm to quantify impurities .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
Stability studies should include:
- pH titration : Monitor structural integrity using FTIR spectroscopy to detect changes in carboxylate (COO) and amine (NH) groups across pH 2–12 .
- Kinetic analysis : Measure degradation rates via UV-Vis spectroscopy at 260 nm (glycine’s absorbance band) under controlled temperature (25–50°C) and ionic strength (0.1–1.0 M NaCl) .
- Data interpretation : Compare half-life values to identify pH ranges where this compound remains stable (>90% integrity for ≥24 hours) .
Q. What spectroscopic techniques are optimal for confirming this compound’s molecular structure?
- FTIR : Identify characteristic peaks for glycinate (e.g., 1580–1650 cm for COO, 3300–3500 cm for NH) and decyl chain (2850–2950 cm for C-H stretching) .
- H NMR : Assign peaks for glycinate’s α-proton (~3.8 ppm) and decyl’s terminal CH group (0.8–1.0 ppm) .
- ESI-MS : Confirm molecular ion [M+H] at m/z 230.3 (CHNO) .
Advanced Research Questions
Q. How does this compound interact with biological membranes, and what methodologies can elucidate these mechanisms?
- Fluorescence assays : Use liposomes labeled with pyrene to study partitioning behavior. Monitor changes in fluorescence intensity (ex: 334 nm, em: 373 nm) as this compound integrates into lipid bilayers .
- Molecular dynamics (MD) simulations : Model interactions between this compound and phospholipids (e.g., DPPC) to calculate binding energies and diffusion coefficients .
- Critical micelle concentration (CMC) : Determine via conductivity measurements or surface tension assays (e.g., du Noüy ring method) .
Q. What factors influence the complexation of this compound with transition metals, and how can these interactions be quantified?
- Voltammetry : Use a rotating glassy carbon electrode to study redox behavior. For example, shifts in half-wave potential (E) indicate metal-glycinate complex formation (e.g., Cu or Zn) .
- Spectrophotometric titration : Monitor absorbance changes at metal-specific wavelengths (e.g., 600 nm for Cu) to calculate stability constants (log K) .
- pH dependence : Conduct experiments at pH 3–8 to identify optimal conditions for complex stability (e.g., log K > 4.0 at pH 6.5) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
- Dose-response analysis : Compare LD values across studies using standardized protocols (e.g., OECD Test No. 423 for acute oral toxicity) .
- Meta-analysis : Pool data from peer-reviewed sources (e.g., PubMed, Web of Science) and apply statistical models (e.g., random-effects) to identify confounding variables (e.g., solvent choice, purity levels) .
- In vitro alternatives : Replace animal testing with 3D skin models (e.g., EpiDerm™) to assess irritation potential at concentrations ≤1% w/v .
Methodological Notes
- Literature Search : Use Google Scholar with advanced operators (e.g.,
"this compound" AND (synthesis OR stability)) to filter results by year (2015–2025) and exclude patents . - Data Reproducibility : Document experimental parameters (e.g., pH, temperature) in detail, referencing protocols from journals like Beilstein Journal of Organic Chemistry .
- Safety : Follow guidelines for handling glycinate derivatives, including PPE (gloves, goggles) and waste disposal (neutralization before incineration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
